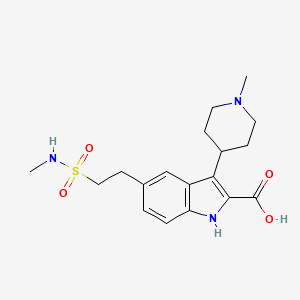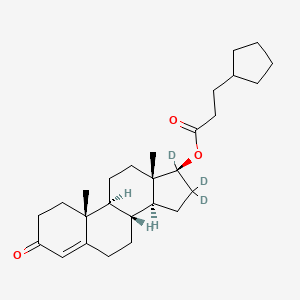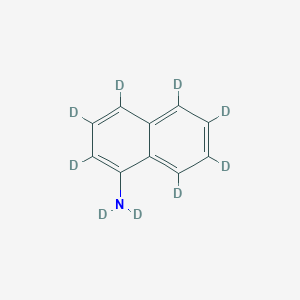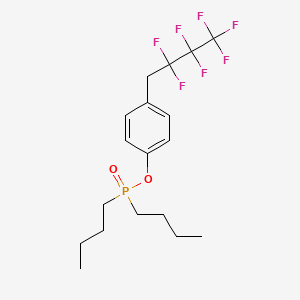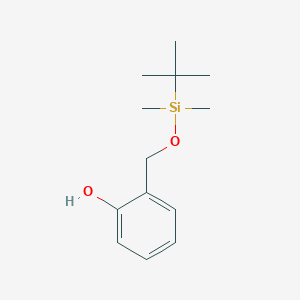
2-(tert-Butyldimethylsiloxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyldimethylsiloxymethyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyldimethylsilyl group attached to the oxygen atom of the phenol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyldimethylsiloxymethyl)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The reaction can be represented as follows:
Phenol+tert-Butyldimethylsilyl chloride→this compound
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
2-(tert-Butyldimethylsiloxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyldimethylsiloxymethyl)phenol is used in a wide range of scientific research applications:
Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions to occur without interference from the phenol group.
Biology: This compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into potential therapeutic applications of phenolic compounds often involves this compound as a reference or starting material.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyldimethylsiloxymethyl)phenol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity of the phenol group. This steric effect can be utilized to control the selectivity of reactions involving this compound. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyldimethylsiloxymethyl)phenol can be compared with other similar compounds such as:
2-(Trimethylsiloxymethyl)phenol: This compound has a trimethylsilyl group instead of a tert-butyldimethylsilyl group, resulting in different steric and electronic properties.
2-(tert-Butyldimethylsiloxy)phenol: This compound lacks the methyl group on the phenol, leading to different reactivity and applications.
Phenol: The parent compound, phenol, lacks any silyl groups and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific steric and electronic effects, which make it valuable for selective reactions and as a protecting group in organic synthesis.
Eigenschaften
CAS-Nummer |
96013-80-8 |
|---|---|
Molekularformel |
C13H22O2Si |
Molekulargewicht |
238.40 g/mol |
IUPAC-Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9,14H,10H2,1-5H3 |
InChI-Schlüssel |
JSNNPYJILIFBES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


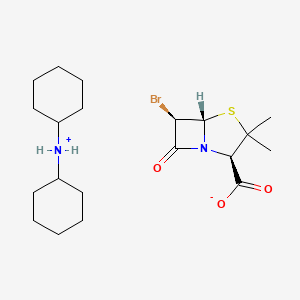
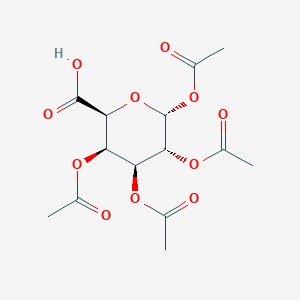
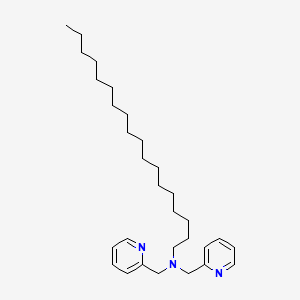
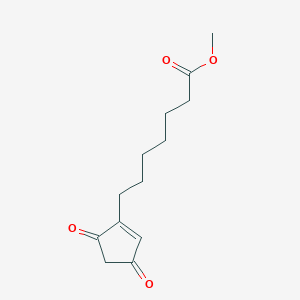
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
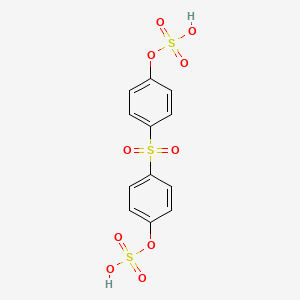
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)

